molecular formula C13H21NO3 B2629196 (4-Isobutoxyphenyl)methanamine acetate CAS No. 955997-89-4

(4-Isobutoxyphenyl)methanamine acetate

Cat. No.: B2629196
CAS No.: 955997-89-4
M. Wt: 239.315
InChI Key: VPEGFBXWSGBVDN-UHFFFAOYSA-N
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Description

(4-Isobutoxyphenyl)methanamine acetate is an organic compound with the molecular formula C13H21NO3. It is commonly used as an intermediate in organic synthesis and pharmaceutical research. The compound is known for its unique chemical structure, which includes an isobutoxy group attached to a phenyl ring, and a methanamine group linked to an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isobutoxyphenyl)methanamine acetate typically involves the reaction of 4-isobutoxybenzyl chloride with methanamine in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Catalyst: Sodium hydroxide or potassium carbonate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:

    Raw Materials: 4-isobutoxybenzyl chloride, methanamine, acetic anhydride

    Reaction Conditions: Controlled temperature and pressure, use of inert atmosphere to prevent oxidation

    Purification: Crystallization or distillation to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

(4-Isobutoxyphenyl)methanamine acetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the isobutoxy group with other functional groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: 4-isobutoxybenzaldehyde or 4-isobutoxyacetophenone

    Reduction: 4-isobutoxybenzylamine

    Substitution: 4-methoxyphenylmethanamine acetate

Scientific Research Applications

(4-Isobutoxyphenyl)methanamine acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Isobutoxyphenyl)methanamine acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by:

    Binding to Enzymes: Inhibiting or activating enzyme activity

    Receptor Interaction: Acting as an agonist or antagonist at receptor sites

    Pathway Modulation: Influencing signal transduction pathways and gene expression

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylmethanamine acetate
  • 4-Ethoxyphenylmethanamine acetate
  • 4-Butoxyphenylmethanamine acetate

Uniqueness

(4-Isobutoxyphenyl)methanamine acetate is unique due to its isobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.

Properties

IUPAC Name

acetic acid;[4-(2-methylpropoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.C2H4O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11;1-2(3)4/h3-6,9H,7-8,12H2,1-2H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEGFBXWSGBVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CN.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955997-89-4
Record name 4-(2-methylpropoxy)benzene methanamine acetate
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